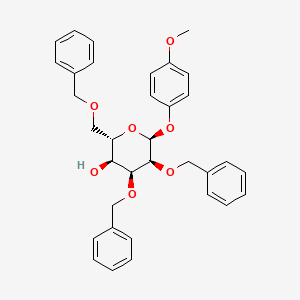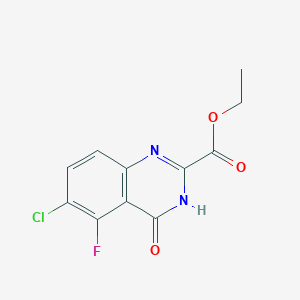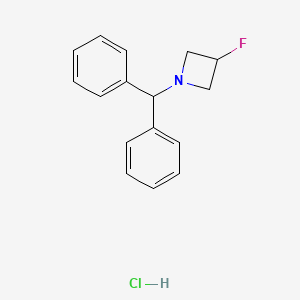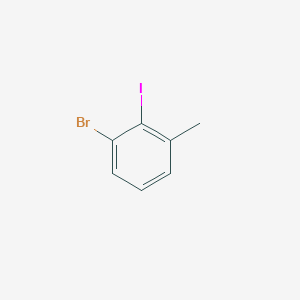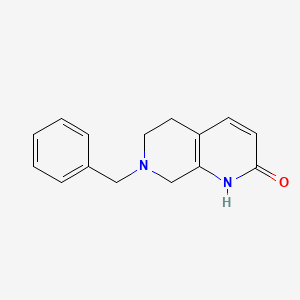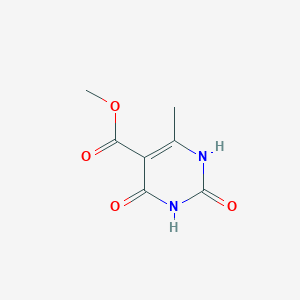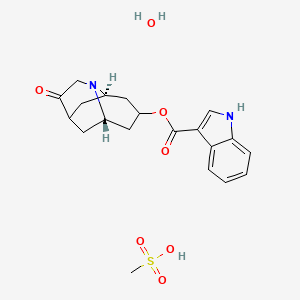
Dolasetron mesylate
概要
説明
Dolasetron mesylate is a pharmaceutical compound primarily used as an antinauseant and antiemetic agent. It is indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . This compound is a highly specific and selective serotonin 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a natural substance that can cause nausea and vomiting .
作用機序
Target of Action
Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone .
Mode of Action
Dolasetron competitively blocks the action of serotonin at 5HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It blocks serotonin both peripherally (primary site of action) and centrally at the chemoreceptor trigger zone .
Biochemical Pathways
The antiemetic activity of dolasetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition reduces the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata .
Pharmacokinetics
Dolasetron exhibits linear pharmacokinetics over the intravenous dose range of 50 to 200 mg . After administration, it is rapidly converted in vivo to its major active metabolite, hydrodolasetron . Hydrodolasetron is eliminated by multiple routes, including renal excretion and, after metabolism, mainly glucuronidation, and hydroxylation . Two thirds of the administered dose is recovered in the urine and one third in the feces .
Result of Action
The primary result of dolasetron’s action is the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions .
Action Environment
The apparent clearance of hydrodolasetron decreases with severe renal impairment and severe hepatic impairment This suggests that the compound’s action, efficacy, and stability can be influenced by the patient’s renal and hepatic function
生化学分析
Biochemical Properties
Dolasetron mesylate hydrate functions by selectively binding to serotonin 5-HT3 receptors, inhibiting their activity. This interaction prevents serotonin from binding to these receptors, thereby blocking the signal that triggers nausea and vomiting. The compound does not show significant activity at other serotonin receptors and has low affinity for dopamine receptors . This specificity makes this compound hydrate an effective antiemetic with minimal off-target effects.
Cellular Effects
This compound hydrate influences various cellular processes by modulating serotonin signaling pathways. In neurons, it inhibits the depolarization and subsequent release of neurotransmitters that would otherwise lead to the emetic response. This inhibition affects cell signaling pathways, reducing the activation of downstream effectors involved in nausea and vomiting. Additionally, this compound hydrate can impact gene expression related to serotonin receptor activity, further modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound hydrate exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel. This binding prevents the conformational change required for the channel to open, thereby inhibiting ion flow and subsequent neuronal excitation. The compound’s high specificity for the 5-HT3 receptor ensures that it effectively blocks the emetic signal without affecting other neurotransmitter systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrate have been observed to change over time. The compound is stable under standard storage conditions but can degrade under extreme conditions, affecting its efficacy. Long-term studies have shown that this compound hydrate maintains its antiemetic properties over extended periods, with minimal loss of activity. Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound hydrate vary with dosage. At therapeutic doses, the compound effectively prevents nausea and vomiting without significant adverse effects. At higher doses, this compound hydrate can cause toxic effects, including cardiovascular abnormalities and central nervous system disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound hydrate is metabolized primarily in the liver, where it is converted to its active metabolite, hydrodolasetron. This metabolite is responsible for the majority of the compound’s pharmacological activity. The metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of this compound hydrate to hydrodolasetron. This process ensures the sustained antiemetic effect of the compound .
Transport and Distribution
Within cells and tissues, this compound hydrate is transported and distributed via specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, such as the central nervous system and gastrointestinal tract, where it exerts its antiemetic effects. The distribution of this compound hydrate is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
This compound hydrate is primarily localized in the plasma membrane, where it interacts with 5-HT3 receptors. This localization is crucial for its function as it allows the compound to effectively block serotonin signaling at the receptor level. Post-translational modifications and targeting signals play a role in directing this compound hydrate to its specific subcellular compartments, ensuring its proper function .
準備方法
Synthetic Routes and Reaction Conditions: Dolasetron mesylate is synthesized through a series of chemical reactions involving the esterification of indole-3-carboxylic acid with octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester . The synthesis involves the use of various reagents and solvents, including acetonitrile, methanol, and acetic acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the compound’s purity and stability . The production process involves the preparation of this compound in bulk, followed by its formulation into various dosage forms such as tablets, injections, and syringes .
化学反応の分析
Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolite, hydrodolasetron.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, hydrochloric acid for hydrolysis, and ammonium hydroxide for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound include hydrodolasetron, which is the active metabolite responsible for the compound’s pharmacological effects .
科学的研究の応用
Dolasetron mesylate has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds: Dolasetron mesylate is part of a class of drugs known as serotonin 5-HT3 receptor antagonists. Similar compounds in this class include:
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar to dolasetron, it is used for the prevention of CINV and PONV.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Uniqueness: This compound is unique in its rapid conversion to hydrodolasetron, which is largely responsible for its pharmacological activity . Additionally, it has a well-tolerated side effect profile and is effective in both intravenous and oral formulations .
特性
CAS番号 |
878143-33-0 |
|---|---|
分子式 |
C20H24N2O6S |
分子量 |
420.5 g/mol |
IUPAC名 |
methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13+,14?; |
InChIキー |
PSGRLCOSIXJUAL-ZPQKBBRKSA-N |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
異性体SMILES |
CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
正規SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


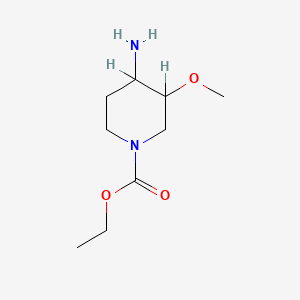
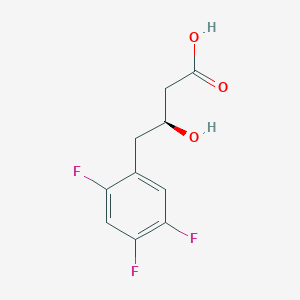
![(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B3030116.png)
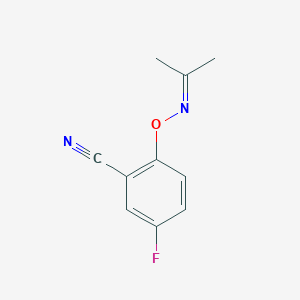
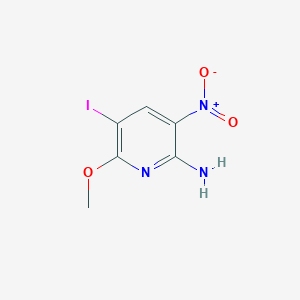
![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

